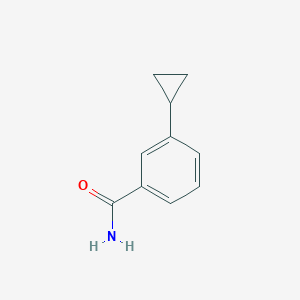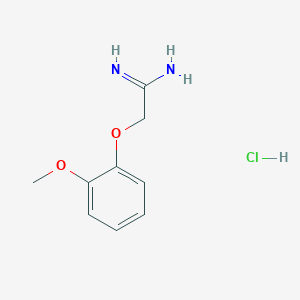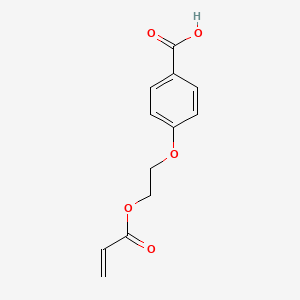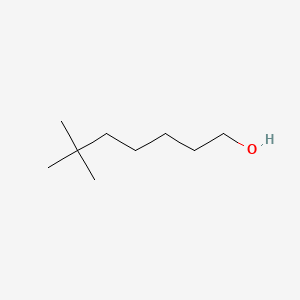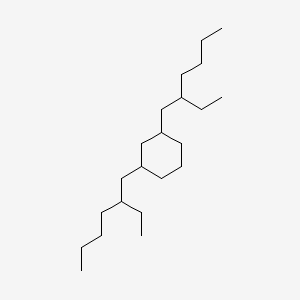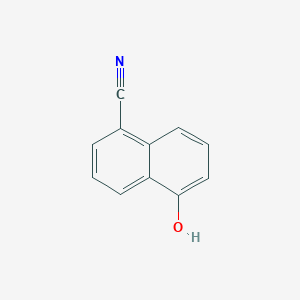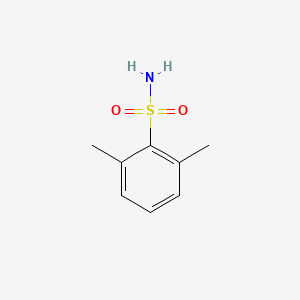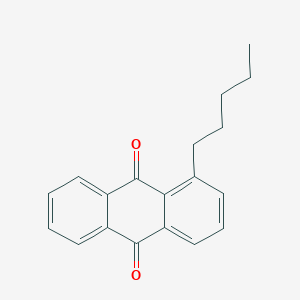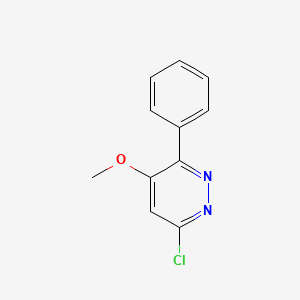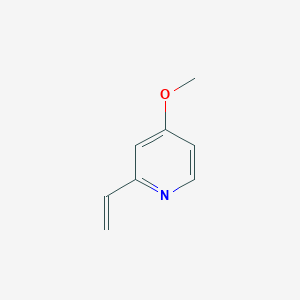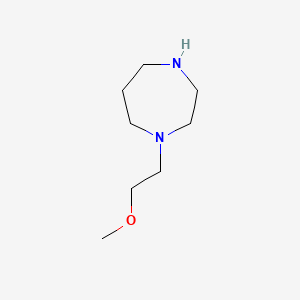
1H-Indole-5,7-diol
Descripción general
Descripción
1H-Indole-5,7-diol, also known as 5,6-Dihydroxyindole, is a melanin precursor . It has a broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activity . It is also known to have cytotoxic effects and is strongly toxic against various pathogens . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives are synthesized using a variety of techniques . The synthesis of indole-sulfonamide derivatives has been reported in the literature . The process involves the formation of the azacyclopentane ring . The synthesis of 3-(2-aminoethyl)-1H-indole-5,7-diol has also been reported .Molecular Structure Analysis
Indole is an aromatic heterocycle with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . It contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Indole undergoes electrophilic substitution due to excessive π-electrons delocalization . Various natural compounds contain indole as a parent nucleus, for example, tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .Aplicaciones Científicas De Investigación
Synthesis Methods
- Synthesis Techniques : 1H-Indole-5,7-diol and its derivatives can be synthesized using various techniques. For instance, 5,7-Dichloro-2-octyl-1H-indole was synthesized through Sonogashira coupling reaction and annulation reaction, showing good yield and selectivity under mild conditions (L. Ming, 2011). Another approach involves palladium-catalyzed reactions, which are increasingly significant in organic synthesis due to their versatility and efficiency (S. Cacchi & G. Fabrizi, 2005).
Biological and Pharmaceutical Applications
- Cytotoxic Activity : Indole derivatives demonstrate notable cytotoxic activity against cancer cell lines. A study investigated the interaction of indole with SARS-CoV-2, highlighting the potential of indole scaffolds in anti-cancer and anti-SARS CoV-2 therapy (P. Gobinath et al., 2021).
- Antiproliferative Properties : Indole derivatives synthesized from 1H-indole-3-carbaldehyde showed significant antiproliferative potency towards human breast cancer cell lines, suggesting their potential as therapeutic agents (N. M. Fawzy et al., 2018).
Material Science and Chemistry
- Biopolyesters : Indole has been used as a sustainable aromatic unit for high-quality biopolyesters. New polyesters synthesized from an indole-based dicarboxylate demonstrated superior thermal quality and transparency (Ping Wang et al., 2018).
- Optical Applications : Indole derivatives have diverse applications in optics. Spectroscopic and XRD studies on novel indole derivatives showed potential for high-tech applications such as nonlinear optics (Sobia Tariq et al., 2020).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for substances similar to 1H-Indole-5,7-diol suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This has created interest among researchers to synthesize a variety of indole derivatives . The transformation of D-glucose into polyhydroxylated 1-(2-nitrocyclohexane) acetaldehydes, followed by a protocol involving the formation of the azacyclopentane ring, shows promise for future research .
Propiedades
IUPAC Name |
1H-indole-5,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-5-1-2-9-8(5)7(11)4-6/h1-4,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHGHMHEMJURIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599318 | |
| Record name | 1H-Indole-5,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5,7-diol | |
CAS RN |
191331-69-8 | |
| Record name | 1H-Indole-5,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



